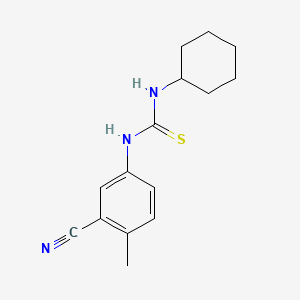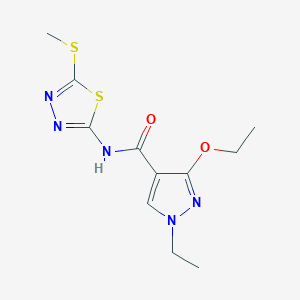![molecular formula C14H13BrN4 B2753449 2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile CAS No. 339102-35-1](/img/structure/B2753449.png)
2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the use of malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile), a multifunctional reagent widely used for the preparation of diverse heterocyclic systems . A base-free malononitrile activated condensation of 3-methylquinoxaline-2(1H)-one (3MQ) with aryl aldehydes has been reported .Molecular Structure Analysis
The molecular structure of this compound includes a bromoanilino group, a dimethylamino group, and a propenylidene group attached to a malononitrile.Chemical Reactions Analysis
The chemical reactions of similar compounds involve the use of malononitrile to activate the aldehyde via Knoevenagel condensation . The third-harmonic generation technique was used to analyze and evaluate the susceptibility of cubic nonlinear optical properties on thin films .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using techniques such as 1H NMR, FTIR, and UV–vis . The third-order nonlinear optical response increases proportionally with the electron-donating character of the substituent groups .Aplicaciones Científicas De Investigación
Alzheimer's Disease Diagnosis
A study utilized a hydrophobic radiofluorinated derivative of 2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile, known as [18F]FDDNP, for imaging neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients using positron emission tomography. This noninvasive technique aims to assist in the diagnostic assessment and monitoring of disease progression or response to treatments in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).
Cyanide Detection in Water
Research has been conducted on the synthesis of malononitrile derivatives for the optical detection of cyanide in water. Two compounds were developed as optical devices for anionic detection, demonstrating high selectivity and sensitivity for cyanide, which could be beneficial for environmental monitoring and ensuring the safety of drinking water (Schramm et al., 2016).
Synthesis of Biologically Active Molecules
Another application includes the development of a procedure for converting primary nitriles to malononitriles, which serve as valuable intermediates in synthesizing herbicides and other biologically active molecules. This research highlights an alternative method for producing malononitriles without using toxic cyanide, emphasizing the compound's role in agricultural and pharmaceutical chemistry (Mills & Rousseaux, 2019).
Nonlinear Optical Materials
Investigations into the two-photon absorption properties of malononitrile derivatives revealed potential applications in nonlinear optics. These compounds demonstrated strong intramolecular charge transfer absorption bands and significant fluorescence emissions, suggesting their utility in developing nonlinear optical materials with second-order effects (Zhao et al., 2007).
Environmental and Health Monitoring
A novel latent turn-on fluorescent probe based on malononitrile was developed for detecting toxic malononitrile in water, highlighting its extensive use in various applications and the need for monitoring due to potential health risks and environmental pollution. This research underscores the importance of sensitive detection methods for compounds like malononitrile in ensuring public health and environmental safety (Jung et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research could focus on the synthesis of new organic materials with sufficient optical limiting properties, which play an essential role in the nonlinear optics field . These materials have potential applicability in various areas of material sciences like photovoltaics, optical computers, optical data storage devices, organic photonics (OLEDs), photonics, and nonlinear optical applications .
Propiedades
IUPAC Name |
2-[(E)-3-(3-bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4/c1-19(2)14(11(9-16)10-17)6-7-18-13-5-3-4-12(15)8-13/h3-8,18H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKLEWLWLPVZOG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2753368.png)
![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2753369.png)
![2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rinyl)acetamide](/img/structure/B2753372.png)
![N-(2-methoxy-5-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2753373.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2753374.png)
![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2753375.png)

![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2753377.png)
![N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-bis(fluoranyl)benzamide](/img/structure/B2753381.png)
![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid](/img/structure/B2753382.png)

![ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2753387.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2753389.png)